(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride
CAS No.: 1421018-32-7
Cat. No.: VC8239681
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421018-32-7 |
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Molecular Formula | C10H15ClN2O |
Molecular Weight | 214.69 g/mol |
IUPAC Name | 2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride |
Standard InChI | InChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H/t10-;/m0./s1 |
Standard InChI Key | USIYCTCIVPLTBH-PPHPATTJSA-N |
Isomeric SMILES | C1CNC[C@H]1OCC2=CC=CC=N2.Cl |
SMILES | C1CNCC1OCC2=CC=CC=N2.Cl |
Canonical SMILES | C1CNCC1OCC2=CC=CC=N2.Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine hydrochloride, reflecting its stereospecific configuration at the pyrrolidine ring’s third carbon1. The structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked via an ether bond to a pyrrolidine moiety (a five-membered saturated ring with four carbons and one nitrogen). The hydrochloride salt form improves its crystallinity and aqueous solubility, critical for pharmacological applications.
Table 1: Key Molecular Properties1
Property | Value |
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Molecular Formula | |
Molecular Weight | 214.69 g/mol |
Canonical SMILES | C1CNCC1OCC2=CC=CC=N2.Cl |
Isomeric SMILES | C1CNC[C@H]1OCC2=CC=CC=N2.Cl |
InChI Key | USIYCTCIVPLTBH-PPHPATTJSA-N |
The stereochemistry of the pyrrolidine ring (S-configuration) influences its interactions with chiral biological targets, such as enzymes and receptors1.
Physicochemical Characteristics
The compound’s hydrochloride form ensures high solubility in polar solvents like water and methanol, facilitating its use in biological assays. Its logP (partition coefficient) is estimated to be moderate, balancing lipophilicity for membrane permeability and hydrophilicity for solubility. Thermal stability analyses indicate decomposition temperatures above 200°C, typical for hydrochloride salts of heterocyclic amines1.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride typically involves multi-step reactions starting from pyridine and pyrrolidine precursors. A common route includes:
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Etherification: Reacting 2-(chloromethyl)pyridine with (S)-pyrrolidin-3-ol under basic conditions to form the ether linkage.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Key reagents include sodium hydride (for deprotonating the hydroxyl group) and anhydrous solvents like tetrahydrofuran to avoid side reactions1. The reaction’s stereospecificity is maintained using enantiomerically pure (S)-pyrrolidin-3-ol.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance yield and reproducibility. Automated systems control parameters such as temperature, pH, and stoichiometry, minimizing byproducts. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC)1.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The pyridine ring undergoes electrophilic substitution at the meta position due to nitrogen’s electron-withdrawing effect. For example, oxidation with hydrogen peroxide yields pyridine N-oxide derivatives, while catalytic hydrogenation reduces the ring to piperidine1. The pyrrolidine moiety participates in nucleophilic substitutions, enabling functionalization at the oxygen or nitrogen sites.
Derivatization Strategies
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Acylation: Reacting the secondary amine in pyrrolidine with acyl chlorides forms amide derivatives.
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Alkylation: Quaternary ammonium salts are synthesized via alkylation of the pyrrolidine nitrogen.
These modifications tailor the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability1.
Applications in Scientific Research
Medicinal Chemistry
As a building block, this compound is utilized to develop:
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CNS-targeted drugs: Modulating serotonin and dopamine receptors for psychiatric disorders.
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Antimicrobial agents: Targeting bacterial efflux pumps and biofilm formation.
Material Science
Its rigid heterocyclic structure aids in designing liquid crystals and organic semiconductors with tunable electronic properties1.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison1
Compound | Key Differences | Biological Activity |
---|---|---|
3-[(pyrrolidin-3-yloxy)methyl]pyridine | Substitution at pyridine’s 3-position | Lower receptor affinity |
(S)-(Pyrrolidin-3-yloxy)acetic acid methyl ester | Ester group instead of ether linkage | Enhanced metabolic stability |
The (S)-configuration and ether linkage in (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride confer superior binding to chiral targets compared to analogs1.
Future Research Directions
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In vivo efficacy studies: Evaluating pharmacokinetics and therapeutic indices in disease models.
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Structure-activity relationship (SAR) optimization: Introducing fluorinated or chiral auxiliaries to enhance potency.
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Green synthesis methods: Developing catalytic asymmetric synthesis to reduce waste and improve enantioselectivity.
This comprehensive profile underscores (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride as a multifaceted compound with significant potential in drug discovery and materials science. Ongoing research aims to unlock its full applicability across interdisciplinary domains.
Footnotes
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